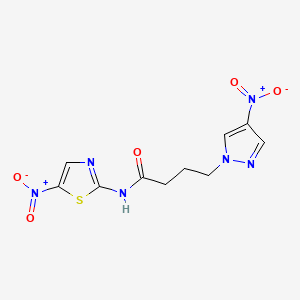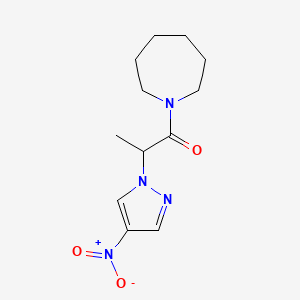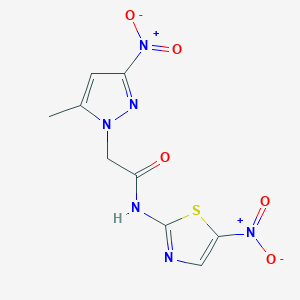
4-(4-nitro-1H-pyrazol-1-yl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide
Overview
Description
4-(4-nitro-1H-pyrazol-1-yl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide: is a complex organic compound featuring multiple nitro groups and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, such as 4-nitro-1H-pyrazole and 5-nitro-1,3-thiazole . These intermediates are then coupled using appropriate reagents to form the final product. Common synthetic routes may include:
Nitration reactions: : Introducing nitro groups into the pyrazole and thiazole rings.
Amide bond formation: : Coupling the nitro-substituted pyrazole with the nitro-substituted thiazole using an amide bond-forming reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro groups can be further oxidized under specific conditions.
Reduction: : Reduction of nitro groups to amino groups.
Substitution: : Substitution reactions at the nitro or amide groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of nitrate esters or other oxidized derivatives.
Reduction: : Formation of amino derivatives.
Substitution: : Formation of various substituted analogs.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial properties.
Medicine: : Investigated for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. Generally, it may involve interactions with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The nitro groups and amide bond are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
This compound is unique due to its specific combination of nitro groups and heterocyclic structures. Similar compounds might include other nitro-substituted pyrazoles or thiazoles, but the exact arrangement and functional groups set this compound apart.
List of Similar Compounds
4-nitro-1H-pyrazole
5-nitro-1,3-thiazole
4-(4-nitro-1H-pyrazol-1-yl)butanoic acid
2-(4-nitro-1H-pyrazol-1-yl)ethanol
Properties
IUPAC Name |
4-(4-nitropyrazol-1-yl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O5S/c17-8(13-10-11-5-9(22-10)16(20)21)2-1-3-14-6-7(4-12-14)15(18)19/h4-6H,1-3H2,(H,11,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIOIOKMTJKOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101199762 | |
| Record name | 4-Nitro-N-(5-nitro-2-thiazolyl)-1H-pyrazole-1-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101199762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956392-67-9 | |
| Record name | 4-Nitro-N-(5-nitro-2-thiazolyl)-1H-pyrazole-1-butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956392-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-N-(5-nitro-2-thiazolyl)-1H-pyrazole-1-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101199762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4316148.png)

![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B4316168.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4316178.png)
![7-(4-BROMOPHENYL)-5-(4-CHLOROPHENYL)-6-(3-PYRIDYL)-2,3,6,7-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-8(1H)-ONE](/img/structure/B4316182.png)
![3-(1,3-benzodioxol-5-yl)-3-[(2-fluorobenzoyl)amino]propanoic acid](/img/structure/B4316196.png)

![3'-acetyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4316201.png)
![N-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4316214.png)

![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4316228.png)


![3-(5-{(Z)-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B4316248.png)
